![molecular formula C10H15NO B1306394 3-(2-Methylphenoxy)propylamine CAS No. 50911-61-0](/img/structure/B1306394.png)
3-(2-Methylphenoxy)propylamine
Overview
Description
The compound 3-(2-Methylphenoxy)propylamine is a chemical entity that can be synthesized through various chemical reactions involving aromatic compounds and amines. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be informative for understanding the synthesis and properties of 3-(2-Methylphenoxy)propylamine.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone and aryl bromides . Similarly, diphenylamine derivatives have been synthesized using a Pd/C catalyst from a mixture of aminophenol, nitrophenol, and methylcyclohexanone . These methods suggest that palladium-catalyzed reactions could potentially be applied to synthesize 3-(2-Methylphenoxy)propylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Methylphenoxy)propylamine has been characterized using various spectroscopic techniques. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was characterized using FT-IR, NMR, and UV-vis spectroscopy, and its crystal structure was determined . These techniques could be employed to analyze the molecular structure of 3-(2-Methylphenoxy)propylamine once synthesized.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes multiple arylation reactions , as well as reactions involving epoxides with ammonia and amines to yield hydroxyamines . These reactions highlight the potential reactivity of 3-(2-Methylphenoxy)propylamine in forming new bonds and undergoing transformations that could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized, including boiling points and high-resolution NMR spectral data . These properties are crucial for understanding the behavior of 3-(2-Methylphenoxy)propylamine in different environments and can inform its storage, handling, and application in various chemical processes.
Scientific Research Applications
Catalytic Alkylation in Synthetic Chemistry
3-(2-Methylphenoxy)propylamine is involved in the synthesis of complex molecules through catalytic processes. For instance, iron(III) amine-bis(phenolate) complexes have been demonstrated to catalyze the alkylation of aryl Grignard reagents, offering a method for C-C cross-coupling reactions. This application is crucial for constructing carbon-carbon bonds in organic synthesis, providing a pathway to generate diverse molecular architectures efficiently and sustainably (Qian et al., 2011).
Hepatoprotective Properties
Research into the derivatives of 3-(2-Methylphenoxy)propylamine has shown potential hepatoprotective properties. Synthesized hydrophilic derivatives have been evaluated for their ability to mitigate tetrachloromethane-induced toxic hepatitis in mice models. This suggests a potential for therapeutic applications in protecting liver function against toxic substances (Дюбченко et al., 2006).
Crosslinking Chemistry in Material Science
The compound's role in crosslinking chemistry has been highlighted, with studies using model compounds to understand the underlying mechanisms. Crosslinking is pivotal in enhancing the mechanical properties of materials, finding applications in both natural and synthetic systems. The fast and complex nature of the reactions involving catechols and amines, such as 3-(2-Methylphenoxy)propylamine, underscores its importance in developing advanced materials with desired properties (Yang et al., 2016).
In Silico Pharmacological Evaluation
An in silico evaluation of the antibacterial and modulatory activities of derivatives of 3-(2-Methylphenoxy)propylamine has been conducted. This study underscores the compound's potential in the development of new antibacterial agents, highlighting its significance in addressing bacterial resistance and reducing the side effects associated with conventional treatments (Figueredo et al., 2020).
Spectral Characterization in Chemistry
The spectral characterization of organotellurium(II) compounds involving 3-(2-Methylphenoxy)propylamine derivatives showcases the compound's utility in developing new materials with unique properties. These studies provide insights into the molecular structures and interactions at the atomic level, essential for designing materials with specific functionalities (Raghavendra et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-(2-methylphenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOJWFLRPSWMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389981 | |
Record name | 3-o-Tolyloxy-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)propylamine | |
CAS RN |
50911-61-0 | |
Record name | 3-(2-Methylphenoxy)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50911-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-o-Tolyloxy-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminopropoxy)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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